5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one
Overview
Description
Imidazoles are a class of heterocyclic compounds that are key components to functional molecules used in a variety of everyday applications . They are characterized by a five-membered ring structure containing two nitrogen atoms .
Synthesis Analysis
Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel series of N-1 arylidene amino imidazole-2-thiones were synthesized and identified using IR, 1 H-NMR, and 13 C-NMR spectral data .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two non-adjacent nitrogen atoms . The exact structure of “5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one” could not be found in the search results.Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary widely depending on their substitution patterns . Specific properties for “this compound” could not be found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Design
The 1,6-naphthyridine motif, closely related to the chemical structure , serves as a versatile scaffold in medicinal chemistry, displaying a variety of bioactivities when suitably substituted. A study involving the incorporation of a cyclic urea pharmacophore into a 1,6-naphthyridine framework identified 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives as new c-Met kinase inhibitors. This work highlighted the significance of the N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position for effective Met inhibition. Further optimization led to compounds with significant c-Met kinase inhibitory activity and low micromolar concentration effectiveness against specific cancer cell lines (Wang et al., 2013).
Organic Light Emitting Diodes (OLEDs)
Naphtho[1,2-d]imidazole derivatives have been developed as deep-blue, light-emitting materials for OLEDs. These compounds showed groundbreaking performance in terms of external quantum efficiency (EQE) and low turn-on voltage, representing the best performance for non-doped single-layer fluorescent OLEDs. The materials exhibit superior electron-injection capacity from the cathode compared to their isomeric counterparts, contributing to their high performance and color purity in OLED applications (Liu et al., 2015).
Synthetic Organic Chemistry
Research has explored the potential of 5-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one derivatives as precursors for the synthesis of highly functionalized fused imidazopyridines and naphthyridines. These reactions, carried out under mild conditions, led to compounds with significant structural diversity. This versatility underlines the role of these derivatives in constructing complex heterocyclic compounds, highlighting their importance in synthetic organic chemistry (Al-duaij et al., 2016).
Materials Science
In the realm of materials science, derivatives of this compound have been utilized in the design and synthesis of new organic materials with unique properties. These materials are investigated for their potential applications in various fields, including organic electronics and photonics, due to their desirable photophysical properties and stability (Ostrovskyi et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-amino-1,3-dihydrobenzo[e]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-8-5-9-10(14-11(15)13-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKPJUICJBPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2NC(=O)N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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